molecular formula C22H25NO6 B1207351 Mecambridine CAS No. 31098-60-9

Mecambridine

Cat. No. B1207351
CAS RN: 31098-60-9
M. Wt: 399.4 g/mol
InChI Key: RJZGHQFMKACAHM-INIZCTEOSA-N
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Description

Mecambridine is a natural compound found in certain plant species, particularly within the genus Meconopsis. It is commonly known as the prickly blue poppy due to the presence of bristle-like hairs on its leaves. The plant is native to the Himalayan region and has been traditionally used for various purposes in local medicine .


Synthesis Analysis

The synthesis of Mecambridine involves complex biosynthetic pathways within the plant. Researchers have identified approximately 40 phytochemicals in Mecambridine, including flavonoids, alkaloids, and phenylpropanoids. These compounds contribute to its medicinal properties and potential therapeutic effects .


Chemical Reactions Analysis

While specific chemical reactions involving Mecambridine have not been extensively studied, its interaction with other compounds in the plant likely contributes to its overall pharmacological activity. Investigating its reactivity and potential transformations could provide valuable insights .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Its alkaloids and flavonoids may play a crucial role in its biological effects .

Scientific Research Applications

Anticancer Activity

Mecambridine, a natural alkaloid, has been studied for its potential anticancer properties. Research on human oral squamous cell carcinoma (OSCC) cells revealed that mecambridine induces cytotoxic effects and autophagic cell death. It was found to decrease cell viability and induce autophagy in a dose-dependent manner. The study identified that these effects are mediated by ROS-induced alterations in mitochondrial membrane potential and modulation of the mTOR/PI3K/Akt signaling pathway, a critical target for anti-cancer agents. This suggests substantial anticancer activity against OSCC HSC-3 cells (Lin et al., 2017).

Chemical and Structural Analysis

Mecambridine has been a subject of chemical and structural studies, particularly in the context of isoquinoline alkaloids. Research has been conducted to understand the chemical shifts and long-range coupling pathways of isoquinoline alkaloids, including mecambridine. These studies provide insight into the molecular structure and properties of mecambridine, contributing to our understanding of its potential therapeutic applications (Marek et al., 2002).

Antiviral Activity

Mecambridine has also been explored for its antiviral properties. A study on alkaloids from Papaver pseudocanescens M. Pop. highlighted the isolation of mecambridine and its potential antiviral effects. It demonstrated selective antiviral effects against poliovirus 1 and human rhinovirus 14, suggesting that certain alkaloids, including mecambridine, possess specific antiviral properties (Istatkova et al., 2012).

properties

IUPAC Name

[(1S)-3,17,18-trimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15,17,19-hexaen-19-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-25-17-7-13-9-23-5-4-12-6-18-21(29-11-28-18)22(27-3)19(12)16(23)8-14(13)15(10-24)20(17)26-2/h6-7,16,24H,4-5,8-11H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZGHQFMKACAHM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CC3C4=C(C5=C(C=C4CCN3CC2=C1)OCO5)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C[C@H]3C4=C(C5=C(C=C4CCN3CC2=C1)OCO5)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953198
Record name (10,11,14-Trimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-12-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mecambridine

CAS RN

31098-60-9
Record name (-)-Mecambridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31098-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecambridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10,11,14-Trimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-12-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
SR Hemingway, JD Phillipson… - Journal of Natural …, 1981 - ACS Publications
… )-flavinantine (8), (— )-amurine (9), the tetrahydroprotoberberine alkaloid (— )-mecambridine (10) and … nmr spectra and by co-chromatography with reference mecambridine (table 1). …
Number of citations: 35 pubs.acs.org
N Lin, Z Li, D Wang, K Zheng, Y Wu… - Oncology …, 2018 - spandidos-publications.com
… mecambridine against squamous cell carcinoma HSC-3 oral cell line. Results indicated that mecambridine … Moreover, it was observed that the mecambridine lessens cell viability and …
Number of citations: 5 www.spandidos-publications.com
J Slavík, L Slavíková - Collection of Czechoslovak chemical …, 1996 - cccc.uochb.cas.cz
… as well as with the product of the N-methylation of (–)-mecambridine. The second compound labelled MC 2 was a quaternary alkaloid likely of the aporphine class. In spite of some …
Number of citations: 11 cccc.uochb.cas.cz
JD Phillipson, A Scutt, A Baytop, N Özhatay… - Planta …, 1981 - thieme-connect.com
… mecambridine and orientalidine and the other two contained thebaine and salutaridine. The remaining sample of P. orientate contained mecambridine … isothebaine, mecambridine and …
Number of citations: 35 www.thieme-connect.com
V Šimánek, V Preininger, P Sedmera… - Collection of …, 1970 - cccc.uochb.cas.cz
In this paper, the preparation of the model compound 1-methoxycanadine (VIIla) and its degradation are described. Furthermore, exhaustive methylation of tetrahydroberberine (IVa), …
Number of citations: 4 cccc.uochb.cas.cz
T Kametani, A Ujiie, K Fukumoto - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… MECAMBRIDINE, an alkaloid isolated from Mecoizopsis cambrica by Slavik and from Papaver oreophilztm by Pfeifer,2 was initially assigned structure (1) on the basis of spectral …
Number of citations: 1 pubs.rsc.org
V Preininger, V Simanek, P S̆antavý - Tetrahedron Letters, 1969 - Elsevier
In reoent studlea, the tetrahydroprotoberberine struoture wee assigned to the alkaloids necambridlne (oreophillne)(1)(Ia) and orientalidine (bractavine)(2)(IIa) on the basis of KMR …
Number of citations: 15 www.sciencedirect.com
V Novák, J Slavík - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
… published a paper3 describing the isolation of mecambridine (oreophiline), alkaloid P0-5 (… We isolated from the mother liquors after mecambridine a small amount of a strongly polar …
Number of citations: 8 cccc.uochb.cas.cz
V Preiniger, L Hruban, V Šimánek… - Collection of …, 1970 - cccc.uochb.cas.cz
… The alkaloids orientalidine and mecambridine were isolated … ascribed this skeletal structure to mecambridine (II). This … in acid medium, orientalidine and mecambridine do not afford N-…
Number of citations: 19 cccc.uochb.cas.cz
F Věžník, E Táborská, H Bochořáková… - Collection of …, 1987 - cccc.uochb.cas.cz
… mecambridine and amurine. Ether-chloroform 4 : I and 1 : 1 and chloroform eluted mainly mecambridine along … Mecambridine (25'3 mg) was obtained by crystallization from methanol. …
Number of citations: 1 cccc.uochb.cas.cz

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